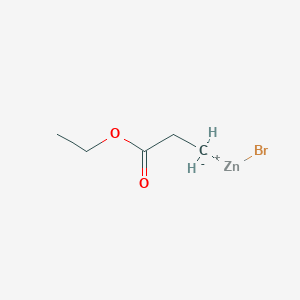

3-Ethoxy-3-oxopropylzinc bromide

Übersicht

Beschreibung

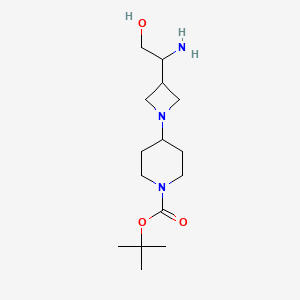

3-Ethoxy-3-oxopropylzinc bromide (ZnEOPB) is a zinc-containing compound that is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. ZnEOPB is an important reagent in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent that has been used in a variety of synthetic transformations, including the synthesis of heterocycles, glycosides, and peptides. ZnEOPB has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of γ-keto esters from aryl chlorides

- Summary of Application : 3-Ethoxy-3-oxopropylzinc bromide is used as a reagent to insert an ethyl propanoate group into the substrate, which is a key step in the synthesis of γ-keto esters from aryl chlorides .

Synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides

- Summary of Application : 3-Ethoxy-3-oxopropylzinc bromide is used as a reagent in the synthesis of sulfones from DABSO and alkyl halides .

Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes

- Summary of Application : 3-Ethoxy-3-oxopropylzinc bromide is used in Negishi cross-coupling reactions with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .

However, it’s worth noting that organozinc compounds like 3-Ethoxy-3-oxopropylzinc bromide are generally useful in organic synthesis due to their ability to form carbon-carbon bonds. They are often used in reactions such as Negishi cross-couplings, which can be used to synthesize a wide variety of complex organic molecules .

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-3-oxopropylzinc bromide | |

CAS RN |

193065-68-8 | |

| Record name | Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193065-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)